An In-depth Technical Guide to 2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate
An In-depth Technical Guide to 2-Fluoro-1,3-dimethylimidazolinium Hexafluorophosphate
CAS Number: 164298-27-5
This technical guide provides a comprehensive overview of 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and key applications, supported by experimental data and safety protocols.
Core Properties and Specifications
2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate, hereafter referred to as DFIH, is a white crystalline powder.[1][2] It is recognized for its role as a powerful condensation and fluorinating agent in a variety of chemical transformations.
Table 1: Physicochemical Properties of DFIH
| Property | Value | Reference |
| CAS Number | 164298-27-5 | [3][4] |
| Molecular Formula | C₅H₁₀F₇N₂P | [3][4] |
| Molecular Weight | 262.11 g/mol | [2][3] |
| Appearance | White crystalline powder | [1][2] |
| Melting Point | 160-167 °C | [1][2] |
| Purity | ≥98.0% (HPLC) | [1] |
| Storage Conditions | Inert atmosphere, 2-8 °C | [4] |
Synthesis Protocol
A probable synthetic pathway starts from the readily available 2-chloro-1,3-dimethylimidazolinium chloride (CDC).
Step 1: Fluorination to 2-Fluoro-1,3-dimethylimidazolinium Cation
This step involves a halogen exchange reaction. Based on the synthesis of DFI, potassium fluoride can be used as the fluorinating agent.
Experimental Protocol:
-
To a four-necked reaction flask under a nitrogen atmosphere, add 2-chloro-1,3-dimethylimidazolinium chloride (1.0 eq), spray-dried potassium fluoride (3.0 eq), and a suitable solvent such as 1,3-dimethyl-2-imidazolidinone (DMI).[3]
-
Heat the reaction mixture to 85°C and stir for 6 hours.[3]
-
After cooling to room temperature, the inorganic salts (KF, KCl) are filtered off.[3] The filtrate contains the 2-fluoro-1,3-dimethylimidazolinium cation.
Step 2: Anion Exchange to Hexafluorophosphate Salt
The resulting solution containing the fluorinated imidazolinium cation is then treated with a hexafluorophosphate salt to precipitate the final product. A similar procedure is employed in the synthesis of the analogous 2-azido-1,3-dimethylimidazolinium hexafluorophosphate.[5]
Experimental Protocol:
-
The filtrate from Step 1 is concentrated under reduced pressure.
-
The residue is dissolved in a minimal amount of acetonitrile.[5]
-
This solution is then added to a stirred solution of potassium hexafluorophosphate (or a similar salt) in a solvent in which DFIH is poorly soluble, such as diethyl ether, to induce precipitation.[5]
-
The resulting precipitate is collected by vacuum filtration, washed with diethyl ether, and dried under vacuum to yield 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate.[5]
Caption: Proposed two-step synthesis of DFIH.
Applications in Organic Synthesis
DFIH is a versatile reagent with applications in several areas of organic synthesis, primarily as a fluorinating agent and a peptide coupling reagent.
Fluorination Reactions
DFIH serves as an effective deoxyfluorinating agent, capable of converting alcohols to the corresponding alkyl fluorides. This transformation is valuable in the synthesis of fluorinated compounds for pharmaceutical and agrochemical applications.[2][6][7][8]
General Experimental Protocol for Deoxyfluorination of Alcohols:
-
In a reaction vessel under an inert atmosphere, dissolve the alcohol substrate in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).
-
Cool the solution to 0°C.
-
Add DFIH (1.0-1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques such as column chromatography.
Table 2: Exemplary Deoxyfluorination Reactions with a Similar Reagent (DFI) [3]
| Substrate | Product | Yield (%) |
| n-Octyl alcohol | n-Octyl fluoride | 87 |
| Cyclohexanone | 1-Fluorocyclohexene / 1,1-Difluorocyclohexane | 72 / 21 |
Note: Data is for the related reagent 2,2-difluoro-1,3-dimethylimidazolidine (DFI) and serves as an indication of the potential reactivity of DFIH.
Peptide Coupling
DFIH is a highly reactive reagent for peptide coupling, facilitating the formation of amide bonds between amino acids.[1] Its efficiency is particularly valuable in the synthesis of complex peptides and proteins.
General Experimental Protocol for Peptide Coupling:
-
The N-protected amino acid (1.0 eq) is dissolved in a polar aprotic solvent like DMF or NMP.
-
DFIH (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (2.0 eq) are added, and the mixture is stirred for a short activation period.
-
The C-protected amino acid or peptide (1.0 eq) is added to the reaction mixture.
-
The reaction is stirred at room temperature until completion, as monitored by a suitable method (e.g., Kaiser test).
-
The peptide is then isolated and purified.
Caption: DFIH-mediated peptide coupling workflow.
Glycosylation Reactions
Although specific protocols for DFIH are not detailed, related reagents have been shown to be effective in glycosylation reactions. For instance, methyl(phenyl)formamide (MPF), a similar formamide-based additive, has been used in the stereoselective glycosylation of 2-azido-2-deoxyglucose building blocks.[4] This suggests a potential application for DFIH in the synthesis of complex carbohydrates.
General Experimental Protocol for Glycosylation (Adapted):
-
A mixture of the glycosyl donor (1.0 eq), glycosyl acceptor (0.7 eq), and DFIH (as an additive, molar excess) in dry dichloromethane is stirred over molecular sieves under an inert atmosphere.[4]
-
The solution is cooled to -78°C, and a promoter such as triflic acid (TfOH) (1.0 eq) is added.[4]
-
The reaction is allowed to proceed at a controlled low temperature until completion.
-
The reaction is quenched, filtered, and concentrated. The product is then purified by chromatography.
Other Potential Applications
-
Electrolyte in Energy Storage: DFIH has been identified as a potential component of electrolytes for lithium-ion batteries, where its ionic conductivity could enhance performance and longevity.[2]
-
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, that require specific properties like thermal stability and chemical resistance.
-
Catalysis: It can act as a catalyst in various chemical reactions, improving reaction rates and yields.
Safety and Handling
DFIH is a chemical that requires careful handling in a laboratory setting. The following safety precautions should be observed.
Hazard Statements: [4]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [4]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE):
Storage:
-
Store in a tightly closed container under an inert atmosphere at 2-8°C.[4]
Spectroscopic Data
While a complete set of spectra for DFIH is not available in the reviewed literature, the following provides an overview of the expected spectroscopic characteristics based on its structure and data for similar compounds.
Table 3: Expected Spectroscopic Data for DFIH
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methyl and methylene protons of the imidazolinium ring. |
| ¹³C NMR | Resonances for the methyl and methylene carbons, as well as the fluorinated carbon of the imidazolinium ring. The latter would show coupling to fluorine. |
| ¹⁹F NMR | A signal for the fluorine atom attached to the imidazolinium ring and a characteristic signal for the hexafluorophosphate anion.[10][11][12] |
| ³¹P NMR | A characteristic multiplet for the phosphorus atom of the hexafluorophosphate anion, coupled to the six equivalent fluorine atoms. |
| FT-IR | Characteristic absorption bands for C-N, C-H, and P-F bonds. |
| Mass Spectrometry | The mass spectrum would show the molecular ion of the 2-fluoro-1,3-dimethylimidazolinium cation. |
Signaling Pathways
There is currently no scientific literature available that links 2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate to any biological signaling pathways. Its primary role is that of a synthetic reagent in organic chemistry, and it is not designed or typically used in biological systems.
Conclusion
2-Fluoro-1,3-dimethylimidazolinium hexafluorophosphate is a valuable and versatile reagent for specialized applications in organic synthesis, particularly in fluorination and peptide coupling reactions. Its high reactivity and stability make it an important tool for researchers in the pharmaceutical and materials science fields. Adherence to appropriate safety protocols is essential when handling this compound. Further research into its applications and reaction mechanisms will undoubtedly continue to expand its utility in modern chemistry.
References
- 1. Reactivities of electrophilic N–F fluorinating reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. osti.gov [osti.gov]
- 3. rsc.org [rsc.org]
- 4. Reagent Controlled Glycosylations for the Assembly of Well-Defined Pel Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O-H Activation and Lewis Acid-Catalyzed Fluoride Shuttling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A mechanistic study supports a two-step mechanism for peptide bond formation on the ribosome - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 12. researchgate.net [researchgate.net]
